4-Ethylcyclohexanamine

Description

The exact mass of the compound 4-Ethylcyclohexanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethylcyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylcyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

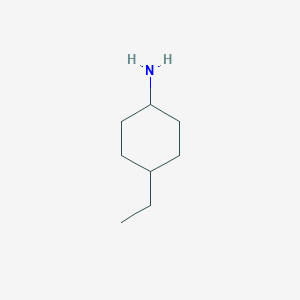

Structure

3D Structure

Properties

IUPAC Name |

4-ethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCKANHUYSABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946572 | |

| Record name | 4-Ethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23775-39-5, 42195-97-1 | |

| Record name | 4-Ethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethylcyclohexanamine physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of 4-Ethylcyclohexanamine

Introduction

4-Ethylcyclohexanamine, with the primary CAS number 42195-97-1 for the cis- and trans-isomer mixture, is an organic compound featuring a cyclohexane ring substituted with an ethyl group and an amine functional group.[1] This versatile intermediate holds significance in chemical research and various industrial applications, particularly in the synthesis of more complex molecules.[1] Its structure, comprising both a nonpolar cycloalkane ring and a polar amine group, imparts a unique combination of properties that dictate its behavior and utility. This document provides a comprehensive overview of its physical and chemical properties, experimental methodologies for their determination, and relevant synthesis and characterization workflows.

Physical and Chemical Properties

4-Ethylcyclohexanamine is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] The presence of the amine group gives it a characteristic ammonia-like odor and imparts basic properties.[2] Its hydrophobic cyclohexane structure contributes to its solubility characteristics, making it moderately soluble in polar solvents.[1]

Quantitative Data Summary

The key physical and chemical properties of 4-Ethylcyclohexanamine are summarized in the table below. It is important to note that values can vary slightly depending on the isomeric ratio (cis/trans) and the source.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | [1][3][4] |

| Molecular Weight | 127.23 g/mol | [3][4] |

| Boiling Point | 166.3 ± 8.0 °C at 760 mmHg | |

| 75 °C (unspecified pressure) | [4] | |

| Density | 0.8 ± 0.1 g/cm³ | |

| 0.86 g/mL | [4] | |

| Refractive Index | 1.448 | |

| Flash Point | 36.4 ± 9.7 °C | |

| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C | |

| pKa | 10.58 ± 0.70 (Predicted) | [4] |

| LogP | 2.42 | |

| Appearance | Colorless to pale yellow liquid or solid | [1][4] |

Chemical Structure and Isomerism

The structure of 4-Ethylcyclohexanamine gives rise to cis- and trans-diastereomers, where the ethyl and amine groups are on the same or opposite sides of the cyclohexane ring, respectively. The stereochemistry is crucial in applications such as the synthesis of active pharmaceutical ingredients, where often only one isomer, typically the trans-isomer, is desired.[5]

-

IUPAC Name: 4-ethylcyclohexan-1-amine[3]

-

InChI: InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3[1][3]

Synthesis and Reactivity

General Synthesis Pathway

A common route for the synthesis of cyclohexylamines involves the reductive amination of the corresponding cyclohexanone. For 4-Ethylcyclohexanamine, this would typically start from 4-ethylcyclohexanone. The ketone is first converted to an oxime, which is then reduced to the primary amine.

Chemical Reactivity

The amine group in 4-Ethylcyclohexanamine makes it a Brønsted-Lowry base and a nucleophile. It readily reacts with acids to form ammonium salts. As a nucleophile, it can participate in a variety of chemical reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Coupling Reactions: Used as a building block in the synthesis of more complex molecules, such as pharmaceuticals.[1]

Experimental Protocols

Detailed experimental procedures for the characterization of a novel chemical entity are crucial for reproducibility and validation. Below are generalized protocols for determining the key physical properties of a liquid amine like 4-Ethylcyclohexanamine.

Workflow for Chemical Characterization

The overall process for characterizing a chemical sample follows a logical progression from purification to detailed analysis.

Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Methodology (Distillation):

-

Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Place a small volume of 4-Ethylcyclohexanamine and a few boiling chips into the round-bottom flask.

-

Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Density Measurement

-

Principle: Density is the mass of a substance per unit volume (ρ = m/V).

-

Methodology (Pycnometer):

-

Clean and dry a pycnometer (a flask with a specific, known volume) and measure its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and measure its mass (m₂). The density of water at this temperature is known.

-

Calculate the exact volume of the pycnometer: V = (m₂ - m₁) / ρ_water.

-

Empty, dry the pycnometer, and fill it with 4-Ethylcyclohexanamine.

-

Measure the mass of the pycnometer filled with the sample (m₃).

-

Calculate the density of the sample: ρ_sample = (m₃ - m₁) / V.

-

Refractive Index Measurement

-

Principle: The refractive index (n) of a material is a dimensionless number that describes how fast light travels through the material.

-

Methodology (Abbe Refractometer):

-

Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Place a few drops of 4-Ethylcyclohexanamine onto the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium (typically 20°C or 25°C).

-

Look through the eyepiece and adjust the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value directly from the instrument's scale.

-

Safety and Handling

4-Ethylcyclohexanamine is classified as a hazardous substance. It is flammable, corrosive, and can be harmful if swallowed or in contact with skin.[3][6]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).[3][6]

-

Precautionary Measures: Handle in a well-ventilated area, away from sources of ignition.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

Users must consult the full Safety Data Sheet (SDS) before handling this chemical.[4][6]

References

- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]

- 2. N-Ethyl cyclohexylamine | C8H17N | CID 21609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-ETHYL-CYCLOHEXYLAMINE | 23775-39-5 [chemicalbook.com]

- 5. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

4-Ethylcyclohexanamine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethylcyclohexanamine, a substituted cycloalkylamine of interest in organic synthesis and medicinal chemistry. This document consolidates critical data including its chemical and physical properties, established synthesis methodologies, and analytical characterization. Furthermore, it explores the potential biological significance and applications in drug discovery, providing a valuable resource for professionals in the field.

Chemical Identity and Properties

4-Ethylcyclohexanamine is an organic compound featuring a cyclohexane ring substituted with an ethyl group and an amine functionality at the 4-position.[1] It is a versatile intermediate with applications in chemical synthesis.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 42195-97-1 | [1][2][3] |

| 23775-39-5 (alternate) | [4][5] | |

| Molecular Formula | C₈H₁₇N | [1][2][4][5] |

| Molecular Weight | 127.23 g/mol | [4][5] |

| IUPAC Name | 4-ethylcyclohexan-1-amine | [5] |

| SMILES | CCC1CCC(CC1)N | [1][5] |

| InChI | InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3 | [1][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 166.3 ± 8.0 °C at 760 mmHg | [2] |

| Density | 0.8 ± 0.1 g/cm³ | [2] |

| Flash Point | 36.4 ± 9.7 °C | [2] |

| Solubility | Moderately soluble in polar solvents | [1] |

Molecular Structure

The molecular structure of 4-Ethylcyclohexanamine consists of a central cyclohexane ring. An ethyl group (-CH₂CH₃) and an amino group (-NH₂) are attached to the carbon atoms at positions 1 and 4, respectively. The cyclohexane ring can exist in different conformations, and the substituents can be in either cis or trans orientation relative to each other.

Caption: 2D structure of 4-Ethylcyclohexanamine.

Synthesis and Experimental Protocols

The synthesis of 4-Ethylcyclohexanamine can be achieved through several established synthetic routes, primarily involving the functionalization of a pre-existing cyclohexane core. The two most common strategies are the reductive amination of 4-ethylcyclohexanone and the catalytic hydrogenation of 4-ethylaniline.

Reductive Amination of 4-Ethylcyclohexanone

Reductive amination is a versatile one-pot method for the formation of amines from carbonyl compounds.[6][7] This process involves the reaction of 4-ethylcyclohexanone with an amine source, typically ammonia, followed by the in-situ reduction of the resulting imine intermediate.

Experimental Protocol:

A general procedure for the reductive amination of a cyclohexanone derivative is as follows:

-

Reaction Setup: In a glass-coated reactor, dissolve 4-ethylcyclohexanone in a suitable solvent such as cyclohexane.[8]

-

Catalyst Addition: Add a heterogeneous catalyst, for example, a rhodium-nickel on silica (Rh-Ni/SiO₂) catalyst.[8]

-

Reagent Introduction: Pressurize the reactor with ammonia (NH₃) and hydrogen (H₂).[8]

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 100 °C) and stir vigorously.[8]

-

Monitoring and Work-up: Monitor the reaction progress by techniques such as gas chromatography (GC). Upon completion, cool the reactor, vent the gases, and filter the catalyst. The product can be purified by distillation.

References

- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]

- 2. 4-Ethylcyclohexanamine | CAS#:42195-97-1 | Chemsrc [chemsrc.com]

- 3. 42195-97-1 Cas No. | 4-Ethylcyclohexan-1-amine | Apollo [store.apolloscientific.co.uk]

- 4. 4-ETHYL-CYCLOHEXYLAMINE | 23775-39-5 [chemicalbook.com]

- 5. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereoisomers of 4-Ethylcyclohexanamine: Cis and Trans Configurations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexanamine is a cycloaliphatic amine that exists as two primary stereoisomers: cis-4-ethylcyclohexanamine and trans-4-ethylcyclohexanamine. The spatial arrangement of the ethyl and amino groups on the cyclohexane ring dictates the molecule's three-dimensional shape, influencing its physical, chemical, and biological properties. In the context of drug discovery and development, the stereochemistry of small molecules is a critical determinant of their pharmacological and toxicological profiles. The precise orientation of functional groups can significantly impact binding affinity to biological targets, metabolic stability, and overall efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, separation, and conformational analysis of the cis and trans stereoisomers of 4-ethylcyclohexanamine, with a focus on their relevance to pharmaceutical research.

Physicochemical Properties

While extensive experimental data for the separated cis and trans isomers of 4-ethylcyclohexanamine is not widely available in public literature, computed properties and data for the isomeric mixture provide valuable insights.

Table 1: Physicochemical Properties of 4-Ethylcyclohexanamine

| Property | Value (Isomer Mixture) | Data Source |

| Molecular Formula | C₈H₁₇N | PubChem[1] |

| Molecular Weight | 127.23 g/mol | PubChem[1] |

| Boiling Point | 80 °C at 20 mmHg | TCI America |

| Refractive Index | 1.46 | TCI America |

| XLogP3-AA | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 26.0 Ų | PubChem[1] |

Conformational Analysis

The stereoisomers of 4-ethylcyclohexanamine exist predominantly in a chair conformation to minimize steric strain. The relative stability of the cis and trans isomers is determined by the axial or equatorial positions of the ethyl and amino substituents.

-

Trans Isomer: In the most stable conformation of trans-4-ethylcyclohexanamine, both the ethyl and amino groups can occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are a significant source of steric strain.

-

Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial. A ring flip will interconvert the axial and equatorial positions of the two groups. The preferred conformation will be the one where the larger group (ethyl) occupies the equatorial position to minimize steric hindrance.

The energetic difference between having a substituent in an axial versus an equatorial position is known as the A-value. Generally, the conformer with the bulky group in the equatorial position is more stable.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of cis-4-Ethylcyclohexanamine

This document provides a comprehensive technical overview of the synthesis and characterization of cis-4-Ethylcyclohexanamine, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established principles of stereoselective synthesis and detailed analytical techniques.

Synthesis of cis-4-Ethylcyclohexanamine

The primary route for the synthesis of cis-4-Ethylcyclohexanamine is the stereoselective reductive amination of 4-ethylcyclohexanone. This method can be tailored to favor the formation of the cis isomer through the careful selection of catalysts and reaction conditions. A common approach involves a two-step process: initial formation of an intermediate, such as an N-benzyl imine, followed by catalytic hydrogenation which preferentially occurs from the less sterically hindered face of the cyclohexane ring to yield the cis product.

Proposed Synthetic Pathway

The synthesis begins with the reaction of 4-ethylcyclohexanone with benzylamine to form the corresponding N-benzyl imine. This intermediate is then subjected to catalytic hydrogenation. The benzyl group is subsequently removed via hydrogenolysis to yield the target cis-4-Ethylcyclohexanamine.

An In-Depth Technical Guide to the Synthesis and Characterization of trans-4-Ethylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the trans-4-Ethylcyclohexanamine Moiety

The trans-4-substituted cyclohexylamine framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, which is critical for specific molecular interactions with biological targets. One such key intermediate is trans-4-Ethylcyclohexanamine, a crucial building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[3] For instance, the antipsychotic drug cariprazine, used to treat bipolar I disorder, incorporates a trans-4-substituted cyclohexane-1-amine structural element, highlighting the importance of stereochemically pure intermediates like trans-4-Ethylcyclohexanamine in drug development.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of trans-4-Ethylcyclohexanamine, offering field-proven insights for researchers in organic synthesis and drug discovery.

Part 1: Stereoselective Synthesis of trans-4-Ethylcyclohexanamine

The primary challenge in synthesizing trans-4-Ethylcyclohexanamine lies in controlling the stereochemistry to favor the trans isomer over the cis isomer. The thermodynamically more stable trans isomer, with both the ethyl and amino groups in equatorial positions, is often the desired product. Several synthetic strategies can be employed, with the choice depending on factors such as starting material availability, desired purity, and scalability.

Method 1: Catalytic Hydrogenation of 4-Ethylaniline

A common and direct approach involves the catalytic hydrogenation of 4-ethylaniline.[4][5][6][7][8] This reaction reduces the aromatic ring to a cyclohexane ring. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions.

Reaction Causality: The choice of catalyst (e.g., Ruthenium or Rhodium) and reaction parameters such as temperature, pressure, and solvent polarity significantly influences the cis/trans ratio of the product. Ruthenium catalysts, for instance, are often favored for their ability to direct the hydrogenation towards the formation of the trans isomer under specific conditions. This is attributed to the mechanism of hydrogen addition to the aromatic ring adsorbed on the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of 4-Ethylaniline

-

Reactor Setup: A high-pressure autoclave is charged with 4-ethylaniline and a suitable solvent, such as isopropanol.

-

Catalyst Addition: A catalytic amount of a supported Ruthenium catalyst (e.g., Ru/C) is added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 6 MPa). The reaction mixture is heated to a specific temperature (e.g., 180 °C) and stirred vigorously.[6]

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, a mixture of cis- and trans-4-Ethylcyclohexanamine.

Method 2: Reductive Amination of 4-Ethylcyclohexanone

An alternative and often more stereoselective route is the reductive amination of 4-ethylcyclohexanone. This two-step, one-pot process involves the formation of an intermediate imine or oxime, followed by its reduction to the amine.[9][10]

Reaction Causality: The stereoselectivity of the reduction step is key. The choice of reducing agent determines the facial selectivity of the hydride attack on the intermediate imine. Bulky reducing agents will preferentially attack from the less hindered face, leading to the formation of the trans product. The Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent, is a classic method for this transformation.[9][10][11][12][13]

Experimental Protocol: Leuckart Reaction of 4-Ethylcyclohexanone

-

Reaction Setup: 4-Ethylcyclohexanone and an excess of ammonium formate are placed in a round-bottom flask equipped with a reflux condenser.

-

Heating: The mixture is heated to a high temperature (typically 120-130 °C) for several hours.[11]

-

Intermediate Formation: The ketone reacts with ammonia (generated in situ from ammonium formate) to form an intermediate iminium ion.

-

Reduction: The formate ion then acts as a hydride donor, reducing the iminium ion to the corresponding amine.[12]

-

Hydrolysis and Work-up: The resulting formamide is hydrolyzed by adding a strong acid (e.g., HCl) and heating. The reaction mixture is then cooled and made basic with a strong base (e.g., NaOH) to liberate the free amine.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated to yield the crude 4-Ethylcyclohexanamine.

Part 2: Purification of trans-4-Ethylcyclohexanamine

The crude product from either synthetic route will be a mixture of cis and trans isomers. The separation of these diastereomers is crucial for applications where stereochemical purity is paramount.

Purification Strategy: Fractional distillation can be employed to a certain extent, but complete separation is often challenging due to close boiling points.[14] A more effective method is fractional crystallization of a suitable salt derivative. The trans isomer, being more symmetrical, often forms a more stable crystal lattice and will crystallize out of solution preferentially under controlled conditions.

Experimental Protocol: Purification via Fractional Crystallization

-

Salt Formation: The crude amine mixture is dissolved in a suitable solvent (e.g., isopropanol) and treated with an acid, such as hydrochloric acid or pivalic acid, to form the corresponding ammonium salt.[14]

-

Crystallization: The solution is slowly cooled to induce crystallization. The trans isomer's salt, being less soluble, will precipitate out first.

-

Isolation: The crystals are collected by filtration and washed with a cold solvent to remove any adhering mother liquor containing the cis isomer.

-

Recrystallization (Optional): For higher purity, the collected crystals can be recrystallized from a suitable solvent system.

-

Liberation of Free Amine: The purified salt is then dissolved in water and treated with a base (e.g., NaOH) to regenerate the free amine, which is then extracted with an organic solvent.

Part 3: Characterization of trans-4-Ethylcyclohexanamine

Once synthesized and purified, the identity and purity of trans-4-Ethylcyclohexanamine must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the stereochemistry of cyclohexylamine derivatives. Both ¹H and ¹³C NMR provide distinct signals for the cis and trans isomers.

-

¹H NMR: The key diagnostic signals are those of the protons on the carbon bearing the amino group (C1) and the carbon bearing the ethyl group (C4). In the trans isomer, the proton at C1 is axial and typically appears as a broad multiplet at a higher field (lower ppm) compared to the equatorial proton in the cis isomer. The coupling constants of these protons with adjacent protons can also provide valuable structural information.

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their stereochemical environment. The carbon signals in the more sterically compressed cis isomer are generally shifted upfield compared to the trans isomer.

| Technique | Parameter | Expected Observation for trans-4-Ethylcyclohexanamine |

| ¹H NMR | Chemical Shift of C1-H | Appears as a broad multiplet at a characteristic upfield position. |

| Coupling Constants | Reveals the axial-axial and axial-equatorial relationships of neighboring protons. | |

| ¹³C NMR | Chemical Shifts | Distinct signals for each carbon, with positions indicative of the trans configuration. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Expected Molecular Ion: For C₈H₁₇N, the expected molecular ion peak [M]⁺ would be at m/z = 127.14.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragments include the loss of the ethyl group.

Gas Chromatography (GC)

GC is an excellent technique for assessing the purity of the sample and determining the ratio of cis to trans isomers. By using a suitable capillary column, the two isomers can be baseline separated, and their relative abundance can be quantified from the peak areas.

Conclusion

The synthesis and characterization of trans-4-Ethylcyclohexanamine require careful consideration of reaction conditions to control stereoselectivity and rigorous purification and analytical methods to ensure the final product's quality. The methodologies outlined in this guide, from catalytic hydrogenation and reductive amination to purification by fractional crystallization and characterization by NMR, MS, and GC, provide a robust framework for researchers in the pharmaceutical and chemical industries. A thorough understanding of the principles behind each step is essential for the successful and efficient production of this valuable synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. N-Ethylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Ethylaniline | 589-16-2 | FE61846 | Biosynth [biosynth.com]

- 8. 4-Ethylaniline | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 13. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 14. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-Ethylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Ethylcyclohexanamine. Due to the limited availability of experimentally acquired spectra in public databases, this document presents predicted values based on established NMR principles and spectral data of analogous compounds. It also includes a comprehensive, standardized experimental protocol for acquiring such data.

Predicted NMR Spectral Data

The predicted 1H and 13C NMR data for 4-Ethylcyclohexanamine are summarized below. These tables detail the chemical shifts (δ), predicted multiplicities, and the corresponding assignments to the protons and carbons of the molecule.

Note: 4-Ethylcyclohexanamine exists as a mixture of cis and trans diastereomers. The chair conformations of these isomers are in rapid equilibrium at room temperature, which can lead to averaged signals in the NMR spectrum. The predicted data reflects this conformational averaging. For simplicity, a single set of predicted values for the conformationally averaged structure is presented.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 0.88 | Triplet (t) | 3H | -CH₂CH₃ |

| b | ~ 1.25 | Quartet (q) | 2H | -CH₂ CH₃ |

| c, d, e, f | 1.0 - 1.9 | Multiplet (m) | 9H | Cyclohexane ring protons |

| g | ~ 2.6 - 3.0 | Multiplet (m) | 1H | CH -NH₂ |

| h | ~ 1.5 (broad) | Singlet (s) | 2H | -NH₂ |

Predicted ¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 11 | -CH₂CH₃ |

| 2 | ~ 29 | -CH₂ CH₃ |

| 3, 5 | ~ 30-35 | C H₂ (Cyclohexane) |

| 4 | ~ 36 | C H (Ethyl-substituted) |

| 6, 2 | ~ 30-35 | C H₂ (Cyclohexane) |

| 1' | ~ 50 | C H-NH₂ |

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for the acquisition of 1H and 13C NMR spectra of 4-Ethylcyclohexanamine.

1. Sample Preparation:

-

Sample Weighting: Accurately weigh approximately 10-20 mg of 4-Ethylcyclohexanamine for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules. For compounds with exchangeable protons like amines, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

-

Acquisition Time (aq): Set the acquisition time to be at least 2-3 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the structure of 4-Ethylcyclohexanamine and the logical relationships for NMR signal assignment.

Caption: Molecular structure of 4-Ethylcyclohexanamine.

Caption: Workflow for NMR spectral assignment.

Mass Spectrometry Analysis of 4-Ethylcyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-Ethylcyclohexanamine, a saturated cyclic amine. The document details expected fragmentation patterns, a comprehensive experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and illustrative diagrams to clarify the analytical workflow and fragmentation pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quantification of this and similar compounds.

Introduction to the Mass Spectrometry of 4-Ethylcyclohexanamine

4-Ethylcyclohexanamine, with a molecular formula of C8H17N and a monoisotopic mass of approximately 127.136 Da, is a primary amine featuring a substituted cyclohexane ring.[1] Its analysis by mass spectrometry is governed by the characteristic fragmentation behavior of cyclic and aliphatic amines. Key to its identification is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[2][3][4]

Electron ionization (EI) is a common technique for the analysis of such volatile compounds, inducing reproducible fragmentation patterns that serve as a molecular fingerprint. The fragmentation of 4-Ethylcyclohexanamine is expected to be dominated by alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2][3][4] This process leads to the formation of a resonance-stabilized, nitrogen-containing cation. For cyclic amines, the molecular ion peak is typically observable, and fragmentation often involves the loss of substituents or cleavage of the ring structure.[2][5]

Predicted Electron Ionization Fragmentation of 4-Ethylcyclohexanamine

The mass spectrum of 4-Ethylcyclohexanamine is predicted to exhibit a discernible molecular ion peak (M+) at m/z 127. The subsequent fragmentation will likely proceed through several key pathways initiated by the radical cation formed during ionization.

Table 1: Predicted Mass Spectral Data for 4-Ethylcyclohexanamine

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |

| 127 | [C8H17N]+• | Molecular Ion | Moderate |

| 112 | [C7H14N]+ | Loss of a methyl radical (•CH3) from the ethyl group via alpha-cleavage. | Low |

| 98 | [C6H12N]+ | Loss of an ethyl radical (•C2H5) via alpha-cleavage at the ethyl group. | High |

| 84 | [C5H10N]+ | Ring opening followed by cleavage, loss of a C3H7 radical. | Moderate |

| 70 | [C4H8N]+ | Further fragmentation of the ring. | Moderate |

| 56 | [C3H6N]+ | Cleavage of the cyclohexane ring. | Prominent |

| 44 | [C2H6N]+ | Alpha-cleavage of the bond between the ring and the amino group, with charge retention by the nitrogen-containing fragment. | Prominent |

| 30 | [CH4N]+ | Beta-cleavage leading to the formation of the [CH2=NH2]+ ion. | High (Often the base peak in primary amines) |

Experimental Protocol: GC-MS Analysis of 4-Ethylcyclohexanamine

This section outlines a detailed protocol for the analysis of 4-Ethylcyclohexanamine using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. Given the volatile and basic nature of the analyte, special consideration is given to the choice of column and injection technique to ensure optimal chromatographic performance.[6]

3.1. Sample Preparation

For a standard solution, dissolve 4-Ethylcyclohexanamine in a high-purity volatile solvent such as methanol or dichloromethane to a concentration of 1 mg/mL. Further dilute as necessary to achieve a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL). For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be required to isolate the analyte.[7]

3.2. Instrumentation

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer capable of electron ionization.

-

GC Column: A base-deactivated capillary column is highly recommended to prevent peak tailing. A common choice would be a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[8]

3.3. GC-MS Parameters

| Parameter | Setting |

| Injector | |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) |

| Oven Temperature Program | |

| Initial Temperature | 60 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C, hold for 5 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 25 - 200 |

| Scan Rate | 2 scans/second |

3.4. Data Analysis

Acquired data should be processed using the instrument's software. Identify the peak corresponding to 4-Ethylcyclohexanamine based on its retention time. The mass spectrum of this peak should be extracted and compared against a reference library or the predicted fragmentation pattern in Table 1.

Visualizing the Analytical Process

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the proposed fragmentation pathways.

Caption: Experimental workflow for the GC-MS analysis of 4-Ethylcyclohexanamine.

Caption: Predicted fragmentation pathways for 4-Ethylcyclohexanamine in EI-MS.

References

- 1. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GCMS Section 6.15 [people.whitman.edu]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

In-Depth Technical Guide to the FT-IR Spectrum of 4-Ethylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-Ethylcyclohexanamine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide compiles and interprets data from analogous compounds and established spectroscopic principles to provide a robust predictive analysis. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Predicted FT-IR Spectral Data of 4-Ethylcyclohexanamine

The FT-IR spectrum of 4-Ethylcyclohexanamine is characterized by absorption bands arising from its primary amine, ethyl, and cyclohexyl functional groups. The following table summarizes the expected vibrational modes, their corresponding wavenumber ranges, and the predicted intensity of the absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3400–3330 | Medium | Asymmetric N-H Stretch | Primary Amine |

| 3330–3250 | Medium | Symmetric N-H Stretch | Primary Amine |

| 2960–2850 | Strong | C-H Stretch | Cyclohexyl & Ethyl (sp³ C-H) |

| 1650–1580 | Medium to Strong, Broad | N-H Bend (Scissoring) | Primary Amine |

| 1470–1448 | Medium | CH₂ Scissoring | Cyclohexyl & Ethyl |

| 1380–1370 | Medium | CH₃ Symmetric Bend | Ethyl |

| 1250–1020 | Medium to Weak | C-N Stretch | Aliphatic Amine |

| 910–665 | Strong, Broad | N-H Wag | Primary Amine |

Interpretation of Key Spectral Features

The FT-IR spectrum of 4-Ethylcyclohexanamine can be logically dissected into several key regions:

-

N-H Vibrations: The presence of a primary amine is most definitively indicated by two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[1][2][3] A broad, medium to strong absorption between 1650-1580 cm⁻¹ arises from the N-H scissoring (bending) vibration.[3][4] Furthermore, a characteristic strong and broad N-H wagging band is expected in the 910-665 cm⁻¹ range.[3]

-

C-H Vibrations: Strong absorption bands between 3000-2850 cm⁻¹ are attributed to the C-H stretching of the sp³ hybridized carbons in the cyclohexane ring and the ethyl group.[5][6] Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1350 cm⁻¹ region.[6] Specifically, the methylene (CH₂) scissoring in a cyclohexane ring is expected around 1448 cm⁻¹.[6]

-

C-N Vibration: The stretching of the C-N bond in an aliphatic amine typically results in a medium to weak absorption in the 1250-1020 cm⁻¹ region.[1][3]

Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining the FT-IR spectrum of a liquid amine sample like 4-Ethylcyclohexanamine using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To acquire a high-quality FT-IR spectrum of 4-Ethylcyclohexanamine for qualitative analysis.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Sample of 4-Ethylcyclohexanamine

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer and computer are powered on and the software is running. Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or another suitable solvent. Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean dropper, place a small drop of 4-Ethylcyclohexanamine onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The software will collect the interferogram, perform the Fourier transform, and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Compare the obtained spectrum with the predicted data table and known spectral libraries for verification.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.

-

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

Caption: Workflow for FT-IR Analysis of 4-Ethylcyclohexanamine.

References

An In-depth Technical Guide to the Solubility of 4-Ethylcyclohexanamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Ethylcyclohexanamine, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and formulation development. This document summarizes the available qualitative solubility data, provides a detailed experimental protocol for its quantitative determination, and presents a logical framework of the factors influencing its solubility.

Physicochemical Properties of 4-Ethylcyclohexanamine

A foundational understanding of the physicochemical properties of 4-Ethylcyclohexanamine is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Structure | Cyclohexane ring substituted with an ethyl group and an amine functional group |

The presence of the amine group imparts basicity and the capacity for hydrogen bonding, while the ethylcyclohexane moiety contributes to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across a range of organic solvents.

Solubility Profile

Currently, specific quantitative solubility data for 4-Ethylcyclohexanamine in common organic solvents is not extensively available in peer-reviewed literature or chemical databases. However, based on the general principles of solubility ("like dissolves like") and qualitative information for similar amines, a predictive solubility profile can be established. The amine functionality suggests moderate solubility in polar solvents, while its hydrocarbon structure points towards good solubility in nonpolar environments.

Qualitative Solubility Data Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | Soluble | Dipole-dipole interactions between the polar amine group and the polar a-protic solvent are expected. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane | Soluble | The nonpolar ethylcyclohexyl group will interact favorably with nonpolar solvents through van der Waals forces. For diethyl ether and dichloromethane, all amines are generally considered soluble. |

It is important to note that for a related compound, N-Ethyl cyclohexylamine, it is reported to be soluble in all proportions in alcohol and ether. This suggests that 4-Ethylcyclohexanamine is also likely to be highly soluble in these solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following details a common method for determining the solubility of a compound like 4-Ethylcyclohexanamine in an organic solvent.

Objective: To determine the saturation solubility of 4-Ethylcyclohexanamine in a given organic solvent at a specific temperature.

Materials:

-

4-Ethylcyclohexanamine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Ethylcyclohexanamine to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a series of calibration standards of 4-Ethylcyclohexanamine in the same solvent.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of 4-Ethylcyclohexanamine in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Caption: Key factors influencing the solubility of 4-Ethylcyclohexanamine.

An In-depth Technical Guide on the Thermodynamic Properties of 4-Ethylcyclohexanamine Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the thermodynamic properties of the cis and trans isomers of 4-Ethylcyclohexanamine. Due to a lack of specific published experimental data for this compound, this guide synthesizes theoretical principles of conformational analysis, data from analogous compounds, and established experimental and computational methodologies to provide a comprehensive overview.

Introduction to Stereoisomerism and Conformational Analysis

4-Ethylcyclohexanamine possesses two geometric isomers, cis and trans, arising from the relative orientation of the ethyl and amine substituents on the cyclohexane ring. The thermodynamic stability of these isomers is intrinsically linked to the conformational preferences of the cyclohexane ring, which predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

Generally, substituents in the equatorial position are more stable due to reduced steric hindrance, particularly the avoidance of 1,3-diaxial interactions. The relative thermodynamic stability of the cis and trans isomers of 4-Ethylcyclohexanamine is therefore determined by the conformational equilibrium that minimizes these steric repulsions.

-

trans-4-Ethylcyclohexanamine: In its most stable chair conformation, both the ethyl and the amino groups can occupy equatorial positions. This diequatorial arrangement minimizes steric strain, making the trans isomer the thermodynamically more stable of the two.

-

cis-4-Ethylcyclohexanamine: In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. This results in unavoidable 1,3-diaxial interactions, leading to higher steric strain and a less stable configuration compared to the trans isomer.

The equilibrium between the two chair conformations of the cis isomer is depicted below.

Conformational equilibrium of cis-4-Ethylcyclohexanamine.

Quantitative Thermodynamic Data

Based on available data for similar substituents, we can approximate the relative stabilities.[1]

| Substituent | A-value (kJ/mol) |

| -CH₃ (as a proxy for -CH₂CH₃) | ~7.3 |

| -NH₂ | ~5.9 |

Using these values, we can estimate the Gibbs free energy for the different conformations:

-

trans isomer (diequatorial): This is the ground state, with a relative ΔG° of 0 kJ/mol.

-

cis isomer (axial/equatorial): The energy of the cis isomer will be an average of its two chair conformations.

-

Ethyl (axial), Amine (equatorial): ΔG° ≈ 7.3 kJ/mol

-

Ethyl (equatorial), Amine (axial): ΔG° ≈ 5.9 kJ/mol

-

The conformer with the larger group (ethyl) in the equatorial position will be more populated. Therefore, the Gibbs free energy of the cis isomer will be closer to 5.9 kJ/mol higher than the trans isomer.

| Isomer | Conformation | Estimated ΔG° (kJ/mol) | Relative Stability |

| trans-4-Ethylcyclohexanamine | Diequatorial | 0 | Most Stable |

| cis-4-Ethylcyclohexanamine | Axial/Equatorial | ~5.9 - 7.3 | Less Stable |

Experimental Protocols for Thermodynamic Property Determination

The following are detailed methodologies for key experiments that would be employed to determine the thermodynamic properties of 4-Ethylcyclohexanamine isomers. These protocols are based on standard practices for similar organic compounds.[2][3]

3.1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for determining the enthalpy change (ΔH), entropy change (ΔS), and equilibrium constant (K) of a reaction in a single experiment. For isomer analysis, it can be used to study the thermodynamics of interactions, such as protonation, which can differ between isomers.

Methodology:

-

Sample Preparation: Prepare a solution of the isolated cis or trans isomer of 4-Ethylcyclohexanamine in a suitable buffer (e.g., phosphate buffer) at a known concentration. The titrant, typically a strong acid like HCl, is also prepared in the same buffer.

-

Instrument Setup: The calorimeter is equilibrated at the desired temperature (e.g., 298.15 K). The sample cell is filled with the amine solution, and the injection syringe is filled with the acid solution.

-

Titration: A series of small, precise injections of the acid are made into the sample cell. The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a suitable model to extract the thermodynamic parameters (ΔH, K, and stoichiometry). ΔG and ΔS can then be calculated using the following equations:

-

ΔG = -RTlnK

-

ΔG = ΔH - TΔS

-

3.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the enthalpy of fusion (ΔHfus) and melting point (Tm) of the isomers.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the purified solid isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is programmed with a specific temperature range and heating rate (e.g., 5-10 K/min).

-

Measurement: The sample and reference pans are heated at a constant rate. The difference in heat flow required to maintain the same temperature in both pans is recorded.

-

Data Analysis: The resulting thermogram shows peaks corresponding to thermal events. The area under the melting peak is integrated to determine the enthalpy of fusion, and the onset or peak temperature is taken as the melting point.

General experimental workflow for thermodynamic analysis.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the thermodynamic properties of molecules.

Methodology:

-

Structure Optimization: The 3D structures of the cis and trans isomers of 4-Ethylcyclohexanamine are built and their geometries are optimized to find the lowest energy conformations. A common level of theory for this is B3LYP with a 6-31G* basis set.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Thermodynamic Property Calculation: From the output of the frequency calculation, the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) can be calculated at a specified temperature (usually 298.15 K). The relative stabilities of the isomers are determined by comparing their calculated Gibbs free energies of formation.

Computational chemistry workflow for thermodynamic properties.

Conclusion

The thermodynamic properties of the isomers of 4-Ethylcyclohexanamine are governed by the principles of conformational analysis of substituted cyclohexanes. The trans isomer is predicted to be significantly more stable than the cis isomer due to its ability to adopt a diequatorial conformation, which minimizes steric strain. While specific experimental data for this compound is lacking, established experimental techniques such as Isothermal Titration Calorimetry and Differential Scanning Calorimetry, along with computational methods like Density Functional Theory, provide robust frameworks for the determination of the relevant thermodynamic parameters. For professionals in drug development, understanding the greater stability of the trans isomer is crucial, as it will be the predominant form at equilibrium, which can have significant implications for receptor binding and biological activity.

References

4-Ethylcyclohexanamine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexanamine, a substituted cycloaliphatic amine, has emerged as a valuable building block in modern organic synthesis. Its unique structural motif, featuring a cyclohexane ring functionalized with both an ethyl and an amino group, provides a versatile scaffold for the construction of a diverse array of complex molecules. The presence of the primary amine allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 4-ethylcyclohexanamine, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 4-ethylcyclohexanamine is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of 4-Ethylcyclohexanamine

| Property | Value | Reference |

| CAS Number | 42195-97-1 | [1] |

| Molecular Formula | C₈H₁₇N | [1] |

| Molecular Weight | 127.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 178-180 °C (estimated) | |

| Density | 0.86 g/mL (estimated) | |

| Solubility | Moderately soluble in polar organic solvents | [1] |

Table 2: Spectroscopic Data for 4-Ethylcyclohexanamine (Predicted/Typical)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.6-3.0 (m, 1H, -CHNH₂), 1.6-1.9 (m, 4H, cyclohexyl), 1.2-1.5 (m, 5H, cyclohexyl + NH₂), 1.0-1.2 (m, 2H, -CH₂CH₃), 0.8-1.0 (t, 3H, -CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 50-52 (-CHNH₂), 35-37 (cyclohexyl), 30-32 (cyclohexyl), 28-30 (-CH₂CH₃), 11-13 (-CH₂CH₃) |

| IR (neat, cm⁻¹) | 3350-3250 (N-H stretch), 2950-2850 (C-H stretch), 1590-1570 (N-H bend), 1450 (C-H bend) |

| MS (EI) | m/z 127 (M⁺), 112 (M-CH₃)⁺, 98 (M-C₂H₅)⁺ |

Synthesis of 4-Ethylcyclohexanamine

The most common and industrially scalable method for the synthesis of 4-ethylcyclohexanamine is the reductive amination of 4-ethylcyclohexanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its in-situ reduction.

Caption: Synthesis of 4-Ethylcyclohexanamine.

Experimental Protocol: Reductive Amination of 4-Ethylcyclohexanone

Materials:

-

4-Ethylcyclohexanone

-

Ammonia (as a solution in methanol, e.g., 7N)

-

Raney Nickel (or Platinum on carbon, 5 wt%)

-

Hydrogen gas

-

Methanol (anhydrous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 10 M)

Procedure:

-

To a high-pressure autoclave, add 4-ethylcyclohexanone (1.0 eq) and a solution of ammonia in methanol (10-20 eq).

-

Carefully add Raney Nickel (5-10 mol%) as a slurry in methanol.

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 atm.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or TLC until the starting material is consumed (typically 6-12 hours).

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethylcyclohexanamine.

-

For purification, the crude product can be distilled under reduced pressure. Alternatively, the amine can be converted to its hydrochloride salt by treatment with concentrated HCl, recrystallized, and then liberated by treatment with a strong base (e.g., NaOH).

Expected Yield: 70-90%

Key Reactions of 4-Ethylcyclohexanamine as a Building Block

The primary amine functionality of 4-ethylcyclohexanamine allows for its facile conversion into a variety of derivatives, making it a versatile intermediate in multi-step syntheses.

Caption: Key Reactions of 4-Ethylcyclohexanamine.

Experimental Protocol: N-Acylation to form N-(4-Ethylcyclohexyl)acetamide

Materials:

-

4-Ethylcyclohexanamine

-

Acetic anhydride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-ethylcyclohexanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting amine is consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-ethylcyclohexyl)acetamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yield: >90%

Applications in Drug Discovery

The 4-ethylcyclohexanamine scaffold is present in a number of bioactive molecules and serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its lipophilic cyclohexane ring can enhance cell membrane permeability, while the versatile amino group provides a handle for introducing pharmacophoric features.

One notable application is in the synthesis of Cariprazine, an atypical antipsychotic.[3] The trans-isomer of a 4-substituted cyclohexylamine derivative is a key precursor in its multi-step synthesis. This highlights the importance of stereochemical control in the synthesis of such building blocks for pharmaceutical applications.

Caption: Role in Bioactive Molecule Synthesis.

The exploration of derivatives of 4-ethylcyclohexanamine continues to be an active area of research, with potential applications in various therapeutic areas. The ability to readily modify the core structure allows for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

4-Ethylcyclohexanamine is a versatile and valuable building block in organic synthesis with significant potential in the development of new chemical entities. Its straightforward synthesis and the reactivity of its primary amine group allow for the efficient construction of a wide range of molecular architectures. For researchers and professionals in drug discovery, a thorough understanding of the properties and reactivity of 4-ethylcyclohexanamine is crucial for its effective incorporation into synthetic strategies aimed at producing the next generation of therapeutic agents. The detailed protocols and data presented in this guide serve as a foundational resource for the practical application of this important chemical intermediate.

References

The Discovery and Synthetic History of 4-Ethylcyclohexanamine: A Technical Guide

Introduction

4-Ethylcyclohexanamine is a substituted cycloaliphatic amine that holds interest for researchers in organic synthesis and drug discovery due to its structural motif, which is present in various biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 4-ethylcyclohexanamine, tailored for researchers, scientists, and drug development professionals. The document summarizes key data, outlines detailed experimental protocols, and provides visualizations of synthetic pathways.

Discovery and Historical Context

While a singular, seminal publication detailing the first-ever synthesis of 4-ethylcyclohexanamine is not readily apparent in a historical survey of chemical literature, its discovery can be understood within the broader context of the development of synthetic methodologies for cyclohexylamines in the late 19th and early 20th centuries. The emergence of powerful reduction techniques during this era provided the foundational chemistry for the synthesis of such compounds.

Key historical developments that paved the way for the synthesis of 4-ethylcyclohexanamine include:

-

The Leuckart-Wallach Reaction: First reported by Rudolf Leuckart in 1885 and later expanded upon by Otto Wallach, this reaction initially involved the reductive amination of aldehydes and ketones using formamide or ammonium formate.[1] This represented one of the earliest general methods for the synthesis of amines from carbonyl compounds.

-

Catalytic Hydrogenation: The pioneering work of Paul Sabatier and Jean-Baptiste Senderens around the turn of the 20th century on the use of finely divided metals (initially nickel) to catalyze the hydrogenation of organic compounds was a monumental leap in synthetic chemistry. This technology was quickly applied to the reduction of aromatic nitro compounds and anilines to their corresponding cycloaliphatic amines.

It is highly probable that 4-ethylcyclohexanamine was first synthesized as an analogue in studies exploring the scope and limitations of these burgeoning synthetic methods on various substituted aromatic and alicyclic precursors.

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and spectroscopic data for 4-ethylcyclohexanamine is presented below. This information is crucial for its identification, characterization, and handling.

Table 1: Physicochemical Properties of 4-Ethylcyclohexanamine

| Property | Value | Reference |

| Molecular Formula | C8H17N | [2] |

| Molecular Weight | 127.23 g/mol | [2] |

| CAS Number | 42195-97-1, 23775-39-5 | [2] |

| IUPAC Name | 4-ethylcyclohexan-1-amine | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Moderately soluble in polar solvents |

Table 2: Spectroscopic Data for 4-Ethylcyclohexanamine

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data available on SpectraBase. | [2] |

| IR | Data available on SpectraBase. | [2] |

| Mass Spectrometry | GC-MS data available on SpectraBase. | [2] |

Synthetic Methodologies

Two primary synthetic routes are plausible for the laboratory and industrial-scale production of 4-ethylcyclohexanamine. These methods are based on well-established chemical transformations.

Reductive Amination of 4-Ethylcyclohexanone

This is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines. The reaction proceeds via the formation of an imine intermediate from the ketone and an amine source, which is then reduced in situ to the corresponding amine.

Materials:

-

4-Ethylcyclohexanone

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-ethylcyclohexanone (1.0 eq) in methanol, add ammonium acetate (3-5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully acidify the mixture with 2M HCl to a pH of ~2 to quench the excess reducing agent.

-

Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 4M NaOH to a pH of >12.

-

Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethylcyclohexanamine.

-

The product can be further purified by distillation under reduced pressure.

Catalytic Hydrogenation of 4-Ethylaniline

This method involves the reduction of the aromatic ring of 4-ethylaniline to the corresponding cyclohexane ring using hydrogen gas and a metal catalyst. This approach is often favored for large-scale industrial synthesis due to the availability of the starting aniline and the efficiency of the catalytic process.

Materials:

-

4-Ethylaniline

-

Rhodium on carbon (Rh/C) or Ruthenium on alumina (Ru/Al₂O₃) catalyst (5 mol%)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation reactor (e.g., Parr apparatus)

Procedure:

-

In a high-pressure reactor, charge a solution of 4-ethylaniline (1.0 eq) in ethanol or methanol.

-

Carefully add the Rh/C or Ru/Al₂O₃ catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1500 psi).

-

Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-ethylcyclohexanamine.

-

The product can be further purified by distillation under reduced pressure.